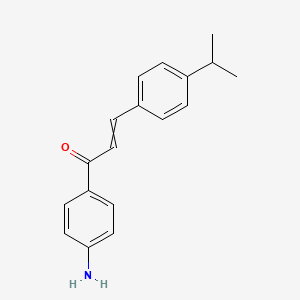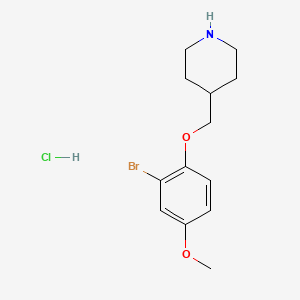
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, also known as BRL-52537, is a chemical compound with a molecular weight of 336.65 g/mol1. It has been the focus of scientific research due to its potential therapeutic applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride from the web search results.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. However, the specific molecular structure of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and applications. Unfortunately, the specific physical and chemical properties of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not provided in the search results.Aplicaciones Científicas De Investigación
1. Metabolism Studies
Kanamori et al. (2002) investigated the metabolism of a psychoactive phenethylamine, which shares structural similarities with 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, in rats. They identified various metabolites, suggesting multiple metabolic pathways in rats, including deamination and acetylation processes (Kanamori et al., 2002).
2. Antibacterial Applications
Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating their antibacterial properties. These compounds, structurally related to 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, exhibited moderate activity against several bacterial strains (Xu et al., 2003).
3. Synthetic Methodologies
Tan Bin (2011) synthesized a compound from 2-bromo-1-(4-methoxyphenyl)-1-propanone, which is structurally similar to 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride. This work highlights the synthetic versatility and potential applications in creating novel compounds (Tan Bin, 2011).
4. Ether Cleavage Studies
Boovanahalli et al. (2004) explored the use of ionic liquids for the cleavage of aryl alkyl ethers, a process relevant to modifying compounds like 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride. This research contributes to green chemistry approaches in ether cleavage (Boovanahalli et al., 2004).
5. Proton Exchange Membrane Applications
Wang et al. (2012) investigated copolymers containing methoxyphenyl groups for use in proton exchange membranes. This research is relevant due to the structural similarities with 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride and its potential application in fuel cell technology (Wang et al., 2012).
Safety And Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound2. However, the specific safety and hazards of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not detailed in the search results.
Direcciones Futuras
The future directions of research and applications involving 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not specified in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.
Propiedades
IUPAC Name |
4-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-16-11-2-3-13(12(14)8-11)17-9-10-4-6-15-7-5-10;/h2-3,8,10,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHCCJQBXZJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



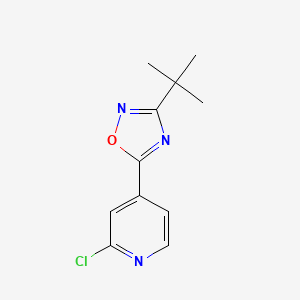
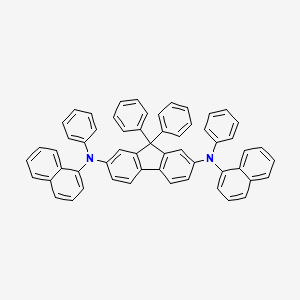
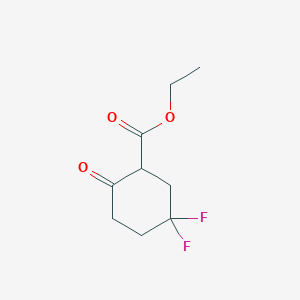
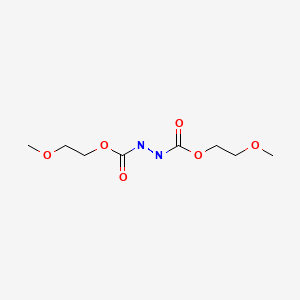
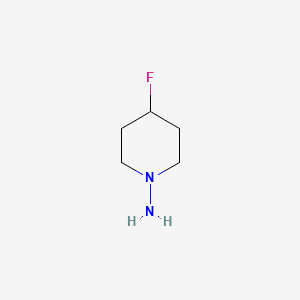
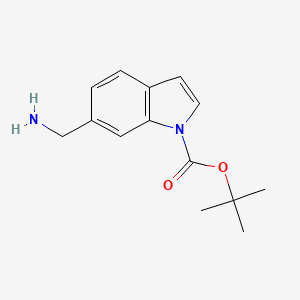
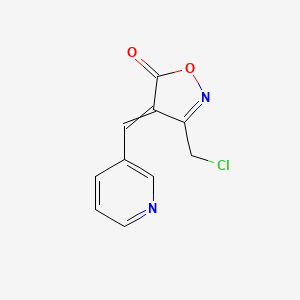
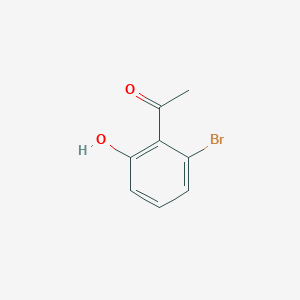
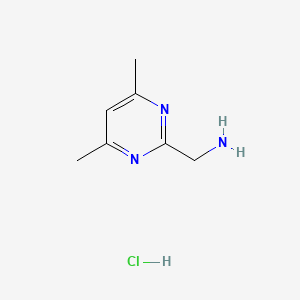
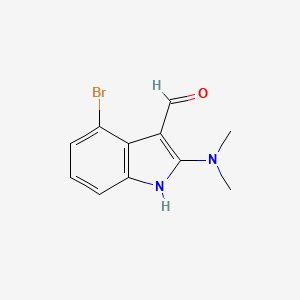
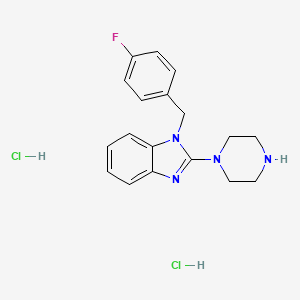
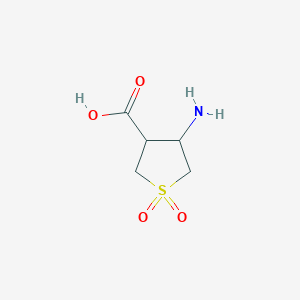
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
